molecular formula C11H8F3I B3011036 1-Iodo-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287281-46-1

1-Iodo-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane

Cat. No.: B3011036
CAS No.: 2287281-46-1
M. Wt: 324.085
InChI Key: OSAAAGYGYLGZFS-UHFFFAOYSA-N
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Description

“1-Iodo-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane” is a derivative of bicyclo[1.1.1]pentane (BCP), a motif that has emerged within drug discovery as a valuable bioisostere . The BCP unit exhibits special physical and chemical properties and is under scrutiny as a bioisostere in drug molecules .


Synthesis Analysis

The synthesis of BCP derivatives has been extensively investigated . A novel reaction for the synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane has been reported . In this strategy, the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate .


Molecular Structure Analysis

The BCP motif adds three-dimensional character and saturation to compounds . Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, Fsp3, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .


Chemical Reactions Analysis

The BCP motif has been used in the synthesis of aromatic Lipoxin B4 . A programmable bis-functionalization strategy has been reported to enable late-stage sequential derivatization of BCP bis-boronates .

Properties

IUPAC Name

1-iodo-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3I/c12-7-1-6(2-8(13)9(7)14)10-3-11(15,4-10)5-10/h1-2H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAAAGYGYLGZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=CC(=C(C(=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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